

# Spectroscopic Data of 2-(2-Methoxyphenyl)acetohydrazide: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-(2-Methoxyphenyl)acetohydrazide
CAS No.:	34547-26-7
Cat. No.:	B1369199

[Get Quote](#)

This technical guide provides a detailed analysis of the spectroscopic data for **2-(2-Methoxyphenyl)acetohydrazide**, a molecule of interest in medicinal chemistry and drug development. As experimental data for this specific ortho-isomer is not readily available in public databases, this guide will leverage established spectroscopic principles and data from closely related isomers and analogous compounds to provide a robust interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach, grounded in first principles, offers a comprehensive framework for researchers engaged in the synthesis and characterization of novel hydrazide derivatives.

## Introduction to 2-(2-Methoxyphenyl)acetohydrazide and its Spectroscopic Characterization

**2-(2-Methoxyphenyl)acetohydrazide** belongs to the hydrazide class of organic compounds, which are recognized for their wide range of biological activities. The precise characterization of its molecular structure is a prerequisite for understanding its chemical behavior and biological

function. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed information about the connectivity of atoms, functional groups, and the overall molecular framework. This guide will delve into the theoretical and practical aspects of acquiring and interpreting these spectra, offering insights into the causality behind experimental choices and ensuring a self-validating analytical workflow.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides information on the chemical environment of individual protons ( $^1\text{H}$  NMR) and carbon atoms ( $^{13}\text{C}$  NMR), allowing for the unambiguous assignment of the molecular skeleton.

### Predicted $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum of **2-(2-Methoxyphenyl)acetohydrazide** is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the methoxy group protons, and the hydrazide NH and NH<sub>2</sub> protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.<sup>[1][2][3]</sup>

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic (H6)	~ 7.25	Doublet of doublets	1H
Aromatic (H4)	~ 7.20	Triplet of doublets	1H
Aromatic (H3)	~ 6.90	Doublet	1H
Aromatic (H5)	~ 6.85	Triplet	1H
Methylene (-CH <sub>2</sub> -)	~ 3.50	Singlet	2H
Methoxy (-OCH <sub>3</sub> )	~ 3.85	Singlet	3H
Amide (-NH-)	~ 8.50	Broad Singlet	1H
Amine (-NH <sub>2</sub> )	~ 4.50	Broad Singlet	2H

Note: Predicted chemical shifts are based on analogous structures and established substituent effects in ortho-substituted methoxybenzene derivatives. Actual values may vary depending on the solvent and concentration.

#### Interpretation and Causality:

The ortho-methoxy group exerts a significant influence on the chemical shifts of the aromatic protons.<sup>[1][3]</sup> Its electron-donating nature through resonance and electron-withdrawing inductive effect leads to a complex pattern in the aromatic region ( $\delta$  6.8-7.3 ppm). The protons ortho and para to the methoxy group are expected to be shielded (shifted upfield) compared to benzene ( $\delta$  7.34 ppm), while the meta protons will be less affected. The methylene protons adjacent to the aromatic ring and the carbonyl group will appear as a singlet. The hydrazide protons (-NH and -NH<sub>2</sub>) are exchangeable with deuterium and their signals will disappear upon addition of D<sub>2</sub>O. Their chemical shifts can be highly variable and depend on factors like solvent, concentration, and temperature.

## Predicted <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Carbonyl (C=O)	~ 170
Aromatic (C2-OCH <sub>3</sub> )	~ 157
Aromatic (C1)	~ 125
Aromatic (C6)	~ 128
Aromatic (C4)	~ 121
Aromatic (C5)	~ 120
Aromatic (C3)	~ 110
Methylene (-CH <sub>2</sub> -)	~ 40
Methoxy (-OCH <sub>3</sub> )	~ 55

Note: Predicted chemical shifts are based on established substituent effects and data from related methoxyphenyl derivatives.[4]

Interpretation and Causality:

The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum. The carbon atom attached to the electron-donating methoxy group (C2) is also deshielded. The other aromatic carbons will have distinct chemical shifts based on their electronic environment. The methylene and methoxy carbons will appear in the aliphatic region of the spectrum.

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(2-Methoxyphenyl)acetohydrazide** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile hydrazide protons. DMSO-d<sub>6</sub> is often preferred for hydrazides as it slows down the exchange of NH protons, leading to sharper signals.
- Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - To confirm the assignment of NH protons, acquire a second spectrum after adding a drop of D<sub>2</sub>O to the NMR tube and shaking. The signals corresponding to the NH and NH<sub>2</sub> protons will disappear.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum to obtain singlets for all carbon atoms.
  - A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

## NMR Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for NMR analysis of **2-(2-Methoxyphenyl)acetohydrazide**.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

## Predicted IR Spectral Data

Vibrational Mode	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amine & Amide)	3300 - 3200	Medium-Strong
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	3000 - 2850	Medium
C=O Stretch (Amide I)	1680 - 1640	Strong
N-H Bend (Amide II)	1640 - 1550	Medium-Strong
C=C Stretch (Aromatic)	1600 - 1450	Medium-Strong (multiple bands)
C-O Stretch (Aryl Ether)	1250 - 1200 (asymmetric) & 1050 - 1000 (symmetric)	Strong
C-N Stretch	1400 - 1200	Medium

Note: Predicted absorption ranges are based on characteristic frequencies for hydrazides and aromatic ethers.<sup>[5][6][7]</sup>

#### Interpretation and Causality:

The IR spectrum will be dominated by a strong absorption band for the carbonyl group (Amide I band) in the region of 1680-1640 cm<sup>-1</sup>. The N-H stretching vibrations of the hydrazide moiety will appear as one or more bands in the 3300-3200 cm<sup>-1</sup> region. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm<sup>-1</sup> and the characteristic C=C stretching bands in the 1600-1450 cm<sup>-1</sup> region. The strong C-O stretching bands of the aryl ether are also a key diagnostic feature.

## Experimental Protocol for IR Spectroscopy

- Sample Preparation (ATR):
  - Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
  - Use a Fourier Transform Infrared (FTIR) spectrometer.
  - Collect a background spectrum of the empty ATR crystal.
- Data Acquisition:
  - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## IR Spectroscopy Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for FTIR analysis of **2-(2-Methoxyphenyl)acetohydrazide**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

## Predicted Mass Spectral Data (Electron Ionization)

m/z	Predicted Fragment Ion	Interpretation
180	$[\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2]^+$	Molecular Ion ( $\text{M}^+$ )
121	$[\text{C}_7\text{H}_7\text{O}]^+$	Tropylium-like ion from benzylic cleavage
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Loss of $\text{CH}_2$ from m/z 121
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Note: The molecular weight of **2-(2-Methoxyphenyl)acetohydrazide** is 180.20 g/mol . The predicted fragmentation is based on typical pathways for acetohydrazide and benzyl derivatives.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Interpretation and Causality:

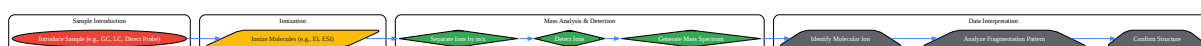
Upon electron ionization, the molecule will form a molecular ion at m/z 180. A characteristic fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-C bond to form a stable tropylium-like cation. For **2-(2-Methoxyphenyl)acetohydrazide**, this would lead to a prominent peak at m/z 121, corresponding to the  $[\text{CH}_3\text{OC}_6\text{H}_4\text{CH}_2]^+$  fragment. Further fragmentation of this ion can lead to the other observed peaks. The stability of the fragment ions dictates the intensity of their corresponding peaks in the mass spectrum.[\[10\]](#)

## Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS and is useful for confirming the molecular weight with minimal fragmentation.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is plotted against their  $m/z$  to generate the mass spectrum.

## Mass Spectrometry Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for mass spectrometry analysis.

## Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for **2-(2-Methoxyphenyl)acetohydrazide**. By integrating fundamental principles of NMR, IR, and MS with data from analogous structures, a detailed and scientifically grounded interpretation of its spectral features has been presented. The experimental protocols and workflows described herein offer a self-validating system for the characterization of this and other novel chemical entities. This guide is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the unambiguous structural elucidation of new therapeutic agents.

## References

- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337. [[Link](#)]
- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(12), 2020-2023. [[Link](#)]

- Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. ResearchGate. [\[Link\]](#)
- PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. National Center for Biotechnology Information. [\[Link\]](#)
- Jasril, J., et al. (2021). <sup>13</sup>C NMR spectra assignment of title compound. ResearchGate. [\[Link\]](#)
- Aziz-ur-Rehman, et al. (2013). Mass fragmentation pattern of N'-Benzylidene-2-(5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio) acetohydrazide (11a) Antibacterial Activity (in vitro). ResearchGate. [\[Link\]](#)
- Ullah, F., et al. (2019). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... ResearchGate. [\[Link\]](#)
- El-Samanody, A., et al. (2022). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). ResearchGate. [\[Link\]](#)
- Harikrishna, K., et al. (2014). Some interesting <sup>1</sup>H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Organic & Biomolecular Chemistry, 12(3), 435-443. [\[Link\]](#)
- SpectraBase. (n.d.). N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(2-methoxyphenoxy)acetohydrazide. Wiley. [\[Link\]](#)
- SpectraBase. (n.d.). Acetohydrazide, 2-methoxyphenoxy-N2-(2-thienylmethylene)-. Wiley. [\[Link\]](#)
- PubChem. (n.d.). 2-(4-Methoxyphenyl)acetohydrazide. National Center for Biotechnology Information. [\[Link\]](#)
- TMP Chem. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [\[Link\]](#)
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [\[Link\]](#)

- Aziz-ur-Rehman, et al. (2018). Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl)). ResearchGate. [\[Link\]](#)
- Clark, J. (2020). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [\[Link\]](#)
- The Royal Society of Chemistry. (n.d.). <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra of the catalytic synthesized compounds. [\[Link\]](#)
- Jiang, K., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS ONE, 8(5), e63097. [\[Link\]](#)
- Abraham, R. J., et al. (1994). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and  $\pi$  electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 32(1), 25-35. [\[Link\]](#)
- Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and  $\pi$  electron effects in condensed aromatic hyd. [\[Link\]](#)
- NIST. (n.d.). 2-Methoxybenzhydrazide. NIST Chemistry WebBook. [\[Link\]](#)
- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (<sup>1</sup>H NMR) [Video]. YouTube. [\[Link\]](#)
- NIST. (n.d.). 2-Methoxybenzhydrazide. NIST Chemistry WebBook. [\[Link\]](#)
- Università degli Studi di Milano. (n.d.). NMR SPECTRA OF CHAPTER 1. [\[Link\]](#)
- NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. [\[Link\]](#)
- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 10(3), 1583-1624. [\[Link\]](#)
- NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]
- [2. m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- [3. youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- [4. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [5. academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- [6. semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]
- [7. uanlch.vscht.cz](https://uanlch.vscht.cz) [[uanlch.vscht.cz](https://uanlch.vscht.cz)]
- [8. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [9. 2-\(4-Methoxyphenyl\)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- [10. chemguide.co.uk](https://chemguide.co.uk) [[chemguide.co.uk](https://chemguide.co.uk)]
- [11. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement | PLOS One](https://journals.plos.org) [[journals.plos.org](https://journals.plos.org)]
- To cite this document: BenchChem. [Spectroscopic Data of 2-(2-Methoxyphenyl)acetohydrazide: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1369199/docs#spectroscopic-data-of-2-2-methoxyphenyl-acetohydrazide-an-in-depth-technical-guide>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)